5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a hydroxypyrrolidine group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-hydroxypyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbaldehyde group may produce alcohols.
Scientific Research Applications
5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxypyrrolidine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit diverse biological activities.
Pyrazole derivatives: Compounds such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde are structurally related and used in various chemical and biological applications.
Uniqueness
5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both hydroxypyrrolidine and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-hydroxypyrrolidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(6-14)10(12(2)11-7)13-4-3-8(15)5-13/h6,8,15H,3-5H2,1-2H3 |
InChI Key |
AUDSKKARFQAGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCC(C2)O)C |
Origin of Product |
United States |
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